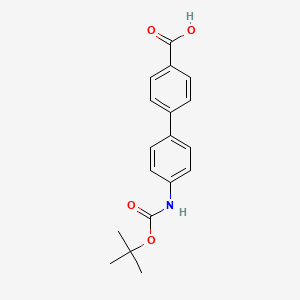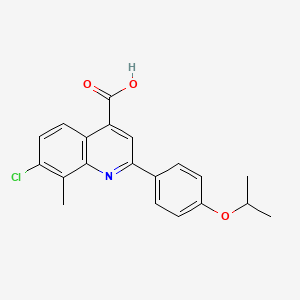
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid (or CIPM) is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen. It is a highly versatile molecule that has numerous applications in the field of organic synthesis. CIPM has been used in the synthesis of a variety of compounds, including drugs, pesticides, and polymers. Additionally, it has been used in the synthesis of a wide range of other molecules, including those used in the production of dyes, optical brighteners, and fragrances.
科学的研究の応用
Pharmacological Potential and Biological Activities
Antioxidant and Anti-inflammatory Properties : Phenolic compounds, such as Chlorogenic Acid (CGA), have been extensively studied for their antioxidant and anti-inflammatory activities. These compounds play significant roles in protecting against oxidative stress and inflammation, which are critical factors in various chronic diseases. The structural analogy of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid with known phenolic compounds suggests potential for similar biological activities (Naveed et al., 2018).
Antimicrobial Activity : The antimicrobial properties of Chlorogenic Acid, particularly against a wide range of bacteria, viruses, and fungi, highlight the potential of structurally similar compounds for applications in combating microbial infections. This suggests that 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid could be investigated for its antimicrobial efficacy (Santana-Gálvez et al., 2017).
Anti-cancer Properties : The repurposing of Chloroquine-containing compounds, which share a similar quinoline backbone, in cancer therapy suggests a potential research direction for the subject compound. The ability to modulate signaling pathways critical for cancer cell proliferation makes these compounds attractive for therapeutic applications (Njaria et al., 2015).
Neuroprotective Effects : The broad spectrum of biological activities of 8-Hydroxyquinoline derivatives, including neuroprotective effects, provides a precedent for the investigation of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid in similar applications. The structural features that confer metal chelation properties could be relevant for treating neurodegenerative disorders (Gupta et al., 2021).
特性
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYZBRINYMXEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

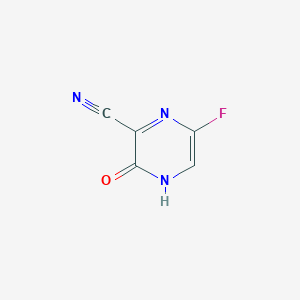

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
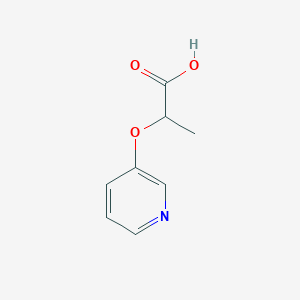
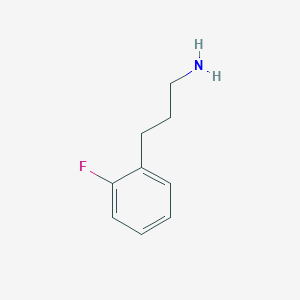

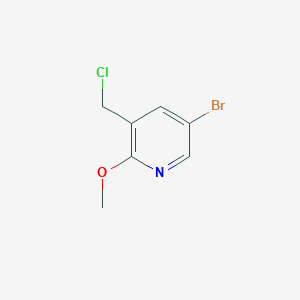




![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)
